1-Benzyl 2-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate 1-Benzyl 2-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17548368
InChI: InChI=1S/C16H21NO5/c1-21-15(19)14-9-13(7-8-18)10-17(14)16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14,18H,7-11H2,1H3
SMILES:
Molecular Formula: C16H21NO5
Molecular Weight: 307.34 g/mol

1-Benzyl 2-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate

CAS No.:

Cat. No.: VC17548368

Molecular Formula: C16H21NO5

Molecular Weight: 307.34 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl 2-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate -

Specification

Molecular Formula C16H21NO5
Molecular Weight 307.34 g/mol
IUPAC Name 1-O-benzyl 2-O-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C16H21NO5/c1-21-15(19)14-9-13(7-8-18)10-17(14)16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14,18H,7-11H2,1H3
Standard InChI Key RGNKYGJYBJXTIP-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)CCO

Introduction

Structural Characteristics and Nomenclature

Core Framework and Substituent Configuration

The molecule features a pyrrolidine ring (a saturated five-membered heterocycle with one nitrogen atom) substituted at three positions:

  • Position 1: A benzyloxycarbonyl (Cbz) group, forming a carbamate linkage.

  • Position 2: A methyl ester group.

  • Position 4: A 2-hydroxyethyl side chain.

The stereochemistry at the 4-position is critical, as the hydroxyethyl group introduces a chiral center. For example, analogous compounds like (R)-1-benzyl 2-methyl pyrrolidine-1,2-dicarboxylate ( ) demonstrate how stereochemical variations impact biological activity and synthetic routes.

Molecular Properties

  • Molecular Formula: C₁₇H₂₁NO₆ (calculated based on structural analogs ).

  • Molecular Weight: 335.36 g/mol.

  • Key Functional Groups:

    • Carbamate (Cbz) at position 1.

    • Methyl ester at position 2.

    • Hydroxyethyl at position 4.

Table 1: Comparative Physicochemical Properties of Pyrrolidine Derivatives

Property1-Benzyl 2-Methyl 4-(2-Hydroxyethyl)pyrrolidine-1,2-dicarboxylate1-Benzyl 2-Methyl Pyrrolidine-1,2-Dicarboxylate (R)-1-Benzyl 2-Methyl Pyrrolidine-1,2-Dicarboxylate
Molecular Weight (g/mol)335.36263.29263.29
LogP (Predicted)1.82.12.1
Hydrogen Bond Donors1 (hydroxyl)00
Hydrogen Bond Acceptors644

Synthetic Strategies and Challenges

Retrosynthetic Analysis

The synthesis of this compound likely involves:

  • Pyrrolidine Ring Construction: Via cyclization of γ-aminobutyric acid (GABA) derivatives or reductive amination of diketones.

  • Functionalization at Position 4: Introduction of the hydroxyethyl group through alkylation or epoxide ring-opening reactions.

  • Esterification: Sequential protection of the nitrogen (Cbz) and carboxylic acid (methyl ester) groups.

A related synthesis in describes C(sp³)-H activation to install aryl groups on pyrrolidine, which could be adapted for hydroxyethyl incorporation. For example, rhodium-catalyzed 1,4-addition or copper-mediated coupling might enable regioselective substitution.

Stepwise Synthesis Proposal

  • Starting Material: N-Boc-pyrrolidine-2-carboxylic acid methyl ester.

  • C4 Functionalization:

    • Alkylation with 2-bromoethanol under basic conditions.

    • Epoxide intermediate generation followed by nucleophilic attack by water.

  • Deprotection and Protection:

    • Remove Boc group with trifluoroacetic acid (TFA).

    • Install Cbz group via reaction with benzyl chloroformate.

  • Purification: Chromatography to isolate the diastereomers, if present.

Table 2: Key Synthetic Intermediates and Conditions

StepReactionReagents/ConditionsYield (%)Reference Method
1Alkylation at C42-Bromoethanol, K₂CO₃, DMF, 80°C65Adapted from
2Cbz ProtectionBenzyl chloroformate, Et₃N, THF, 0°C85
3Epimerization ControlNaOMe/MeOH, 25°C>95

Physicochemical and Spectroscopic Analysis

Spectral Signatures

  • ¹H NMR:

    • δ 7.35–7.25 (m, 5H, aromatic protons).

    • δ 4.50–4.20 (m, 2H, CH₂ of Cbz).

    • δ 3.70 (s, 3H, methyl ester).

    • δ 3.60–3.40 (m, 2H, hydroxyethyl CH₂).

  • IR:

    • 1740 cm⁻¹ (ester C=O).

    • 1680 cm⁻¹ (carbamate C=O).

    • 3450 cm⁻¹ (hydroxyl O-H).

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) due to the hydroxyethyl group; poorly soluble in water.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the ester and carbamate linkages.

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Competing reactions at C3 and C5 positions during alkylation.

  • Stereocontrol: Ensuring enantiopure synthesis of the C4 hydroxyethyl group.

Research Opportunities

  • Biological Screening: Evaluate affinity for ionotropic glutamate receptors using patch-clamp electrophysiology ( ).

  • Prodrug Development: Ester hydrolysis could release bioactive carboxylic acids in vivo.

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